molecular formula C12H14O4 B2576830 2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid CAS No. 121625-79-4

2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Cat. No.: B2576830
CAS No.: 121625-79-4
M. Wt: 222.24
InChI Key: RVUBGUZEGNBNED-UHFFFAOYSA-N
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Description

“2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid” is an organic compound . It has a molecular weight of 222.24 . The compound is a solid in its physical form .


Synthesis Analysis

The synthesis of this compound involves the reaction of resorcinol with a methanol solution of potassium hydroxide under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate . This is then cyclized with ethyl bromopyruvate under alkaline conditions, and then acidified to obtain the compound .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, where one of the carbon atoms is replaced by an oxygen atom . The InChI code for this compound is 1S/C12H14O4/c1-6-9-7 (13)4-12 (2,3)5-8 (9)16-10 (6)11 (14)15/h4-5H2,1-3H3, (H,14,15) .


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 222.24 . The InChI code for this compound is 1S/C12H14O4/c1-6-9-7 (13)4-12 (2,3)5-8 (9)16-10 (6)11 (14)15/h4-5H2,1-3H3, (H,14,15) .

Scientific Research Applications

Structural and Spectroscopic Analysis

Research by Sagaama et al. (2020) on derivatives of benzofuran-carboxylic acids, including molecular docking studies, structural optimization, and spectroscopic properties, has shown the importance of these compounds in understanding their reactivity and biological activities. The study found that these acids exhibit inhibitor effects against cancer and microbial diseases through molecular docking analysis, highlighting their potential therapeutic applications. The analysis of weak intermolecular interactions and nonlinear optical properties further suggests these compounds' utility in designing materials with specific electronic and optical characteristics (Sagaama et al., 2020).

Supramolecular Structures

Koner and Goldberg (2009) investigated the supramolecular interactions of 1-benzofuran-2,3-dicarboxylic acid, revealing its capability to form complex structures with various metal ions. These findings are significant for the development of new materials and catalysts, showcasing the versatility of benzofuran-carboxylic acids in forming diverse coordination complexes with potential applications in organometallic chemistry and material science (Koner & Goldberg, 2009).

Synthetic Applications

A study by Brimble et al. (1989) on the synthesis of the cis-3a,8b-dihydrofuro[3,2-b]benzofuran-2(3H)-one ring system highlights the synthetic potential of benzofuran derivatives. This work provides insights into the methodologies for constructing complex heterocyclic systems, which are valuable in the synthesis of natural products and pharmaceuticals (Brimble et al., 1989).

Photophysical Properties

Sivakumar et al. (2011) explored lanthanide-based coordination polymers assembled from derivatives of benzofuran-carboxylic acids, focusing on their synthesis, crystal structures, and photophysical properties. These compounds demonstrate significant potential in materials science, particularly in the development of luminescent materials with applications ranging from sensors to light-emitting devices (Sivakumar et al., 2011).

Properties

IUPAC Name

2,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-6-9(11(14)15)10-7(13)4-12(2,3)5-8(10)16-6/h4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUBGUZEGNBNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)CC(CC2=O)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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